molecular formula C15H23NO B13040177 1-(3-Cyclopentyloxyphenyl)butylamine

1-(3-Cyclopentyloxyphenyl)butylamine

Cat. No.: B13040177
M. Wt: 233.35 g/mol
InChI Key: WSYBKEWEAYCHGZ-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyloxyphenyl)butylamine is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentyloxyphenyl)butylamine typically involves the reaction of 3-cyclopentyloxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of phase-transfer catalysts can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentyloxyphenyl)butylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-cyclopentyloxybenzaldehyde, while reduction can produce 1-(3-cyclopentyloxyphenyl)butanol.

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)butylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopentyloxyphenyl)ethylamine
  • 1-(3-Cyclopentyloxyphenyl)propylamine
  • 1-(3-Cyclopentyloxyphenyl)methylamine

Uniqueness

1-(3-Cyclopentyloxyphenyl)butylamine is unique due to its specific structural features, such as the cyclopentyloxy group and the butylamine chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in chemical and biological assays.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-(3-cyclopentyloxyphenyl)butan-1-amine

InChI

InChI=1S/C15H23NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h5,7,10-11,13,15H,2-4,6,8-9,16H2,1H3

InChI Key

WSYBKEWEAYCHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

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